N-(1,3-benzothiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Carboxylesterase 2 Enzyme inhibition Drug metabolism

Non-selective carboxylesterase inhibitors confound hCE2 phenotyping, leading to irreproducible DDI & prodrug activation data. This compound solves that: a validated hCE2 inhibitor with unmatched selectivity. • hCE2 IC50 20 nM vs hCE1 IC50 20,400 nM (>1,000-fold selective) - clean deconvolution at 100 nM. • Competitive inhibitor (Ki 42 nM); low MW (339.37 Da) enables efficient SAR exploration. • Supplied as research-grade solid; ready for in vitro ADME & chemical biology workflows. Bulk & custom synthesis inquiries welcome.

Molecular Formula C16H13N5O2S
Molecular Weight 339.37
CAS No. 1396884-88-0
Cat. No. B3001239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
CAS1396884-88-0
Molecular FormulaC16H13N5O2S
Molecular Weight339.37
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H13N5O2S/c22-14(20-16-19-11-3-1-2-4-13(11)24-16)10-8-21(9-10)15(23)12-7-17-5-6-18-12/h1-7,10H,8-9H2,(H,19,20,22)
InChIKeyDGNXAAHSKCJEGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1396884-88-0 Compound Profile


N-(1,3-Benzothiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (CAS 1396884-88-0, molecular formula C₁₆H₁₃N₅O₂S, molecular weight 339.37 g/mol) is a heterocyclic small molecule featuring a benzothiazole core linked via an amide bond to an azetidine ring, which is further substituted with a pyrazine-2-carbonyl group [1]. The compound is primarily characterized as a potent and selective inhibitor of human carboxylesterase 2 (hCE2), with supporting evidence of antimicrobial and anticancer activities emerging from structurally related benzothiazole-azetidine analogs [2]. It is supplied exclusively for research use and is not intended for human or veterinary applications [1].

Why Analogs Cannot Substitute for CAS 1396884-88-0


Benzothiazole-azetidine analogs exhibit widely divergent carboxylesterase inhibition profiles that preclude interchangeable use in hCE2-focused studies. The target compound (CAS 1396884-88-0) demonstrates an hCE2 IC₅₀ of 20 nM and an hCE1 IC₅₀ of 20,400 nM, yielding an exceptional selectivity ratio exceeding 1,000-fold [1]. In contrast, a structurally related benzothiazole derivative (BDBM50154559/CHEMBL2151605) shows an hCE2 IC₅₀ of only 660 nM, representing a 33-fold potency loss [2]. Even within the same assay dataset, potency variations of >30-fold are observed among benzothiazole-containing chemotypes [2]. These quantitative gaps confirm that generic substitution with similar-looking benzothiazole compounds would result in substantial potency deficits or altered selectivity windows, undermining experimental reproducibility in hCE2 inhibition studies.

Quantitative Differentiation Evidence – CAS 1396884-88-0


hCE2 Inhibitory Potency vs. Structural Analog

The target compound inhibits human carboxylesterase 2 (hCE2) with an IC₅₀ of 20 nM in human liver microsomes, representing a 33-fold higher potency compared to the structurally related benzothiazole derivative BDBM50154559 (CHEMBL2151605), which yields an IC₅₀ of 660 nM under identical assay conditions [1][2]. Both compounds were evaluated using fluorescein diacetate as the substrate with a 10-minute preincubation period followed by LC-UV analysis [1].

Carboxylesterase 2 Enzyme inhibition Drug metabolism

hCE2/hCE1 Selectivity Discrimination

The target compound exhibits an hCE1 IC₅₀ of 20,400 nM (2.04×10⁴ nM), yielding a selectivity ratio of 1,020-fold for hCE2 over hCE1 (20,400/20) when measured under comparable human liver microsome assay conditions [1]. This degree of isoform discrimination exceeds that of many commonly used hCE2 reference inhibitors. Loperamide, a prototypical hCE2 inhibitor, shows an IC₅₀ of approximately 160 nM for hCE2 but only 6.5-fold selectivity over hCE1 [2], making the target compound approximately 157-fold more selective (1,020/6.5).

Isoform selectivity Carboxylesterase 1 Carboxylesterase 2 Off-target profiling

Competitive Inhibition and Binding Affinity

Kinetic analysis confirms that the target compound acts as a competitive inhibitor of hCE2 with a Kᵢ of 42 nM [1], indicating direct active-site engagement rather than allosteric modulation. For comparison, the glycyrrhetinic acid derivative compound 11 (one of the most potent hCE2 inhibitors in the Zou et al. 2016 series) displays a Kᵢ of 57 nM under similar assay conditions [2], suggesting that the target compound achieves slightly tighter binding (1.4-fold lower Kᵢ). A competitive mechanism is mechanistically valuable because the inhibitor's effect can be overcome by increasing substrate concentration—a property that simplifies in vitro pharmacology protocols and enables clear interpretation of enzyme kinetics data.

Competitive inhibition Binding affinity Enzyme kinetics

Structural Differentiation from Known hCE2 Chemotypes

The target compound features a unique three-module architecture: a benzothiazole core (known for π-stacking interactions), a conformationally constrained azetidine ring (a four-membered nitrogen heterocycle), and a pyrazine-2-carbonyl substituent that introduces additional hydrogen-bond acceptor sites [1]. This scaffold is structurally distinct from the two major hCE2 inhibitor chemotypes: the pentacyclic triterpenoid glycyrrhetinic acid derivatives (e.g., compound 11, MW 585–680 Da) [2] and piperidine-based inhibitors (e.g., loperamide, MW 477 Da) [3]. The target compound (MW 339.37 Da) is substantially smaller, offering a ligand efficiency advantage (calculated LE of ~0.44 kcal/mol per heavy atom assuming ΔG ≈ −RT ln(20 nM) ≈ 10.5 kcal/mol) compared to larger, less ligand-efficient chemotypes [3].

Structural novelty Azetidine scaffold Chemotype differentiation

CAS 1396884-88-0 Application Scenarios


hCE2 Selectivity Profiling in DDI Studies

The compound's >1,000-fold selectivity for hCE2 over hCE1 [1] makes it an ideal positive control or chemical probe for phenotyping hCE2-mediated hydrolysis in human liver microsome or hepatocyte DDI assays. At a working concentration of 100 nM (5× IC₅₀ for hCE2), the compound achieves near-complete hCE2 inhibition while leaving hCE1 activity essentially untouched (<0.5% inhibition), enabling clean deconvolution of hCE2-specific contributions to prodrug activation (e.g., irinotecan to SN-38) or ester drug detoxification. This selectivity window is not matched by commonly used reference inhibitors such as loperamide, which exhibits only ~6.5-fold selectivity [2].

SAR Programs Targeting hCE2

With a Kᵢ of 42 nM and a competitive inhibition mechanism confirmed by kinetic analysis [1], this compound serves as a validated starting point for medicinal chemistry optimization programs aimed at developing hCE2 inhibitors with improved pharmacokinetic properties. The azetidine ring provides conformational rigidity, while the pyrazine-2-carbonyl group offers additional hydrogen-bonding capacity—both features that can be systematically modified to explore SAR around potency, selectivity, and metabolic stability [1]. The compound's relatively low molecular weight (339.37 Da) compared to glycyrrhetinic acid-derived inhibitors (585–680 Da) [3] provides a favorable ligand efficiency baseline for fragment-growing or scaffold-hopping strategies.

In Vitro Probe for hCE2 Hydrolysis in Cancer Models

The compound's 20 nM IC₅₀ for hCE2 [1] positions it as a useful in vitro tool for investigating hCE2-dependent prodrug activation in cancer cell lines. hCE2 is highly expressed in certain tumor types (e.g., colorectal adenocarcinoma) and is responsible for activating the anticancer prodrug irinotecan to its active metabolite SN-38 [2]. By selectively blocking hCE2 activity with this compound, researchers can quantify the fraction of prodrug activation attributable to hCE2 vs. other esterases (e.g., hCE1), providing mechanistic insight into tumor-selective prodrug activation and potential resistance mechanisms.

Tool for Dissecting hCE1 vs. hCE2 Functions

The exceptional selectivity window (>1,000-fold for hCE2 over hCE1) [1] enables the compound to be employed as a chemical biology tool for distinguishing hCE2-specific physiological roles from those of hCE1. hCE1 and hCE2 share overlapping substrate specificities but differ in tissue distribution and biological functions—hCE1 is predominantly hepatic, while hCE2 is highly expressed in the intestine. Using this compound at selective concentrations (e.g., 50–200 nM), researchers can attribute observed metabolic phenotypes specifically to hCE2 without confounding hCE1 inhibition, a capability that is critical for generating high-confidence data in functional genomics and metabolic pathway mapping studies.

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